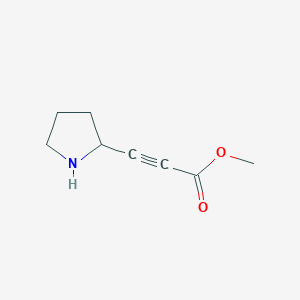

Methyl 3-(pyrrolidin-2-yl)prop-2-ynoate

Description

Methyl 3-(pyrrolidin-2-yl)prop-2-ynoate is a propargyl ester derivative featuring a pyrrolidine ring attached to the alkyne moiety. This compound is of interest in organic synthesis and medicinal chemistry due to the reactivity of the alkyne group and the biological relevance of pyrrolidine scaffolds in drug design.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

methyl 3-pyrrolidin-2-ylprop-2-ynoate |

InChI |

InChI=1S/C8H11NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h7,9H,2-3,6H2,1H3 |

InChI Key |

RILWSHSCVDXZGX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyrrolidin-2-yl)prop-2-ynoate typically involves the construction of the pyrrolidine ring followed by the introduction of the prop-2-ynoate group. One common method involves the cyclization of suitable acyclic precursors under specific reaction conditions. For instance, the cyclization of N-substituted piperidines can lead to the formation of pyrrolidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalytic processes to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally involve optimized reaction conditions to facilitate the efficient synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrrolidin-2-yl)prop-2-ynoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of saturated derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-(pyrrolidin-2-yl)prop-2-ynoate is a chemical compound with applications in scientific research, particularly in chemistry, biology, and industry. Its primary use is as a building block in organic synthesis for creating more complex molecules. The compound can also be employed in studying biological systems, specifically in understanding the interactions of pyrrolidine derivatives with biological targets. Furthermore, it serves as an intermediate in various industrial processes and in the production of fine chemicals.

Chemistry

This compound is utilized in organic synthesis to construct complex molecules. The synthesis typically involves building the pyrrolidine ring and then introducing the prop-2-ynoate group. This process often involves cyclization of acyclic precursors under specific reaction conditions, such as the cyclization of N-substituted piperidines to form pyrrolidine derivatives. Catalytic processes may be used in industrial production to ensure high yield and purity, with optimized reaction conditions to facilitate efficient synthesis.

Biology

This compound is valuable in studying biological systems, especially in understanding the interactions of pyrrolidine derivatives with biological targets. The mechanism of action involves the pyrrolidine ring interacting with proteins and enzymes, which can inhibit or modify their activity. The exact pathways and targets depend on the specific application and context.

Industry

This compound is used in the production of fine chemicals and as an intermediate in various industrial processes. It can undergo different chemical reactions, including oxidation, reduction, and substitution. Oxidation can yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride, with reaction conditions such as temperature and solvent playing a crucial role in determining the outcomes.

Reactions

This compound can participate in several types of chemical reactions:

- Oxidation The compound can be oxidized to form different products depending on the reagents and conditions used.

- Reduction Reduction reactions can lead to the formation of saturated derivatives.

- Substitution The compound can participate in substitution reactions, where functional groups are replaced by other groups.

** documented case studies**

While specific case studies directly using this compound are not detailed in the provided search results, related research provides context:

- Asymmetric Synthesis : Research into synthetic pathways has explored creating asymmetric centers using pyrrolidine derivatives, which are relevant to the synthesis and application of this compound . For example, the synthesis of compounds like ( S,3 S)-29, which was further utilized in the synthesis of (−)-suaveoline, (−)-raumacline, and (−)- N b-methylraumacline, showcases the utility of pyrrolidine-based compounds in complex molecule construction .

- Cruzain Inhibitors : Molecular modeling studies have utilized pyrrolidine derivatives in the design of cruzain inhibitors, demonstrating the application of such compounds in drug discovery and understanding structure-activity relationships .

Mechanism of Action

The mechanism of action of Methyl 3-(pyrrolidin-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The substituent on the prop-2-ynoate scaffold significantly influences electronic, steric, and intermolecular interactions. Below is a comparative analysis with key analogs:

Physical and Spectral Properties

Data from for methyl 3-(o-tolyl)prop-2-ynoate (3b) and methyl 3-(2-bromophenyl)prop-2-ynoate (3c) illustrate trends:

- Synthesis Yields : 89% for 3b vs. similar yields for brominated analogs, suggesting substituent size (Br vs. CH₃) minimally impacts efficiency under optimized conditions .

- NMR Shifts : The alkyne proton in 3b appears as a singlet (δ ~2.50 ppm), while electron-withdrawing groups (e.g., Br in 3c) deshield adjacent protons. Pyrrolidine’s NH group would likely show broad signals (δ ~1.5–3.0 ppm).

- IR Spectroscopy : Alkyne C≡C stretches (~2218 cm⁻¹) and ester C=O (~1707 cm⁻¹) are consistent across analogs. Pyrrolidine’s N-H stretches (~3300 cm⁻¹) would further distinguish the target compound .

Hydrogen Bonding and Crystal Packing

The pyrrolidine group enables robust hydrogen-bonding networks, as highlighted in . In contrast, aryl-substituted analogs (e.g., 4-fluorophenyl) rely on weaker van der Waals or π-π interactions. This difference impacts crystallization behavior: pyrrolidine derivatives may form more stable, ordered crystals (relevant for X-ray studies, per ), while halogenated analogs might exhibit polymorphism .

Biological Activity

Methyl 3-(pyrrolidin-2-yl)prop-2-ynoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its role in various biological activities. The presence of the prop-2-ynoate group contributes to the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit enzyme activity by binding to active sites, thereby disrupting metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

Biological Activities

This compound has shown potential in several areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against a range of pathogens. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, potentially inducing apoptosis in cancer cells through various mechanisms.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, possibly through the modulation of neuroinflammatory pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several derivatives, including this compound. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Activity : In vitro studies conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

- Neuroprotective Study : A recent investigation highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.